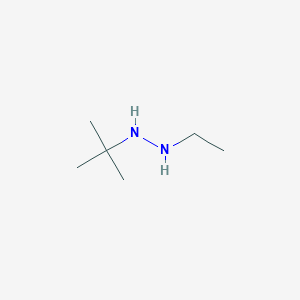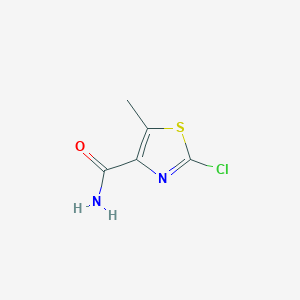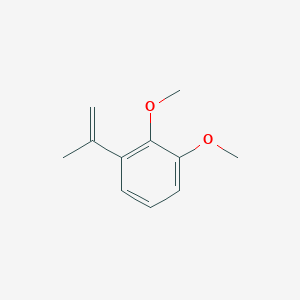![molecular formula C9H7NOS B11925207 Benzo[b]thiophene-4-carboxamide CAS No. 17347-35-2](/img/structure/B11925207.png)
Benzo[b]thiophene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-4-carboxamide is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a carboxamide group attached at the 4-position This compound is part of the broader class of benzothiophenes, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the preparation of functionalized benzothiophenes .
Industrial Production Methods: Industrial production of benzo[b]thiophene-4-carboxamide may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]thiophene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes.
Applications De Recherche Scientifique
Benzo[b]thiophene-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist of certain receptors or enzymes. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with similar structural features but different biological activities.
Benzofuran-2-carboxamide: A related compound with an oxygen atom in place of sulfur, exhibiting distinct chemical and biological properties.
Uniqueness: Benzo[b]thiophene-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
17347-35-2 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-benzothiophene-4-carboxamide |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H2,10,11) |
Clé InChI |
AUBHKIQOWQCHQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CSC2=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




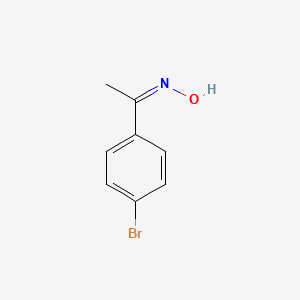
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
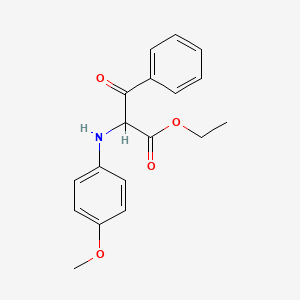

![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
